

# Application Notes & Protocols: Formulation Strategies for Vincofos Delivery

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Vincofos   |
| CAS No.:       | 17196-88-2 |
| Cat. No.:      | B096758    |

[Get Quote](#)

## Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation strategies for **Vincofos**, a novel and potent cytotoxic agent. **Vincofos** presents significant delivery challenges, including poor aqueous solubility, extensive first-pass metabolism, and solution instability, which necessitate advanced formulation approaches for both oral and injectable routes of administration. This guide details the underlying scientific principles, field-proven insights, and step-by-step protocols for developing robust oral and parenteral formulations. Methodologies covered include lipid-based delivery systems, amorphous solid dispersions, co-solvent systems, and lyophilization, all grounded in a Quality by Design (QbD) framework.

## Introduction: The Vincofos Formulation Challenge

**Vincofos** is a promising new chemical entity (NCE) with significant potential in oncology. As a cytotoxic agent, its therapeutic efficacy is directly linked to achieving and maintaining adequate plasma concentrations. However, the intrinsic physicochemical properties of the **Vincofos** molecule create substantial barriers to effective drug delivery:

- **Poor Aqueous Solubility:** **Vincofos** is a highly lipophilic compound (LogP > 5) with aqueous solubility below 1 µg/mL across the physiological pH range, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV agent.[1][2] This poor solubility is the primary rate-limiting step for oral absorption.

- **High First-Pass Metabolism:** Preclinical studies indicate that **Vincofos** undergoes extensive metabolism in the gut wall and liver, leading to low oral bioavailability.
- **Chemical Instability:** **Vincofos** is susceptible to hydrolysis and oxidation in aqueous solutions, posing a significant challenge for the development of stable liquid injectable formulations.[3]

Overcoming these challenges is critical for the clinical translation of **Vincofos**. The aim of pharmaceutical development is to design a quality product and its manufacturing process to consistently deliver the intended performance.[4] This guide outlines systematic approaches and detailed protocols to rationally design and evaluate formulations that enhance the bioavailability of oral **Vincofos** and ensure the stability and safety of injectable **Vincofos**.

## Foundational Step: Pre-formulation Studies

Before any formulation strategy can be selected, a thorough pre-formulation investigation is mandatory. These studies provide the fundamental understanding of the drug substance's properties, which forms the scientific basis for formulation development and de-risks the development process.[5][6][7]

Key pre-formulation studies for **Vincofos** include:

- **Physicochemical Characterization:** Determination of pKa, LogP, pH-solubility profile, and intrinsic dissolution rate.[8]
- **Solid-State Characterization:** Identification of crystalline form (polymorphism), hygroscopicity, and melting point using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[9]
- **Stability Profiling:** Forced degradation studies under heat, light, humidity, and oxidative and hydrolytic stress to identify degradation pathways and critical stability liabilities.[10]
- **Excipient Compatibility:** Screening for physical and chemical interactions between **Vincofos** and a panel of common pharmaceutical excipients.[8]

## Protocol 2.1: pH-Solubility Profiling of Vincofos

Objective: To determine the aqueous solubility of **Vincofos** as a function of pH to inform formulation and dissolution media selection.

Materials:

- **Vincofos** API
- Buffer solutions (pH 1.2, 4.5, 6.8, 7.4, and 9.0)
- HPLC-grade acetonitrile and water
- Calibrated pH meter, analytical balance, orbital shaker, 0.22  $\mu\text{m}$  syringe filters, HPLC vials
- Validated HPLC method for **Vincofos** quantification

Procedure:

- Add an excess amount of **Vincofos** powder (e.g., 10 mg) to 1 mL of each buffer solution in separate glass vials. This ensures that a saturated solution is achieved.
- Seal the vials and place them in an orbital shaker set at 37°C and 100 RPM for 48 hours to allow for equilibration.
- After 48 hours, visually inspect the vials to confirm the presence of undissolved solid.
- Carefully withdraw a sample from each vial and filter it through a 0.22  $\mu\text{m}$  syringe filter to remove undissolved particles.
- Dilute the filtrate with the appropriate mobile phase to a concentration within the validated range of the HPLC assay.
- Analyze the samples using the validated HPLC method to determine the concentration of dissolved **Vincofos**.
- Measure the final pH of each solution to ensure it has not shifted significantly.
- Plot the determined solubility ( $\mu\text{g/mL}$ ) against the final measured pH.

## Oral Formulation Strategies: Enhancing Bioavailability

The primary goals for an oral **Vincofos** formulation are to enhance its solubility and/or dissolution rate in the gastrointestinal (GI) tract and to mitigate the effects of first-pass metabolism.[11] Two leading strategies are presented here: Lipid-Based Drug Delivery Systems (LBDDS) and Amorphous Solid Dispersions (ASDs).

### Strategy A: Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale: SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like GI fluids.[12] This approach is highly effective for lipophilic drugs like **Vincofos** because it presents the drug in a solubilized state, and the small droplet size provides a large surface area for absorption.[13] Furthermore, certain lipidic excipients can promote lymphatic transport, partially bypassing the liver and reducing first-pass metabolism.[14]



[Click to download full resolution via product page](#)

### Protocol 3.1.1: Development and Characterization of a Vincofos SEDDS Formulation

Objective: To screen excipients and develop a stable SEDDS formulation for **Vincofos** with optimal self-emulsification properties.

Part 1: Excipient Screening

- **Solubility Study:** Determine the saturation solubility of **Vincofos** in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). Add excess **Vincofos** to each excipient, equilibrate for 48 hours, filter, and quantify using HPLC. Select excipients with the highest solubilizing capacity.[15]
- **Emulsification Efficiency:** Prepare various surfactant-oil mixtures (e.g., 30% to 60% w/w surfactant).[16] Add 1 mL of the mixture to 500 mL of 0.1 N HCl with gentle agitation. Visually assess the rate of emulsification and the final appearance (clarity/transparency) to select the most efficient surfactant-oil pair.

## Part 2: Formulation Development using Ternary Phase Diagrams

- Construct ternary phase diagrams using the selected oil, surfactant, and co-solvent.
- Prepare mixtures of the three components at varying ratios (e.g., in 10% increments) to cover the entire phase diagram.
- For each mixture, titrate with water and observe the phase behavior to identify the self-emulsifying region where clear or bluish-white emulsions form spontaneously.[16]
- Select several promising formulations from within the self-emulsifying region and load them with **Vincofos** (e.g., up to 80% of its saturation solubility in the mixture) to ensure it remains dissolved.

## Part 3: Characterization

- **Droplet Size Analysis:** Dilute the drug-loaded SEDDS (e.g., 1000-fold) in simulated gastric fluid.[15] Measure the mean droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Aim for a droplet size of 100-300 nm for SEDDS.[12]
- **In Vitro Dispersion Test:** Assess robustness to dilution by dispersing the SEDDS in various media (0.1N HCl, water, phosphate buffer pH 6.8). Observe for any signs of drug precipitation or phase separation over 24 hours.[15]
- **Thermodynamic Stability:** Subject the formulations to centrifugation (3,500 rpm for 30 min) and freeze-thaw cycles (-20°C to 25°C, 48 hours at each temperature) to identify any

metastable systems.

## Strategy B: Amorphous Solid Dispersions (ASDs)

Rationale: ASDs are a powerful strategy for enhancing the oral bioavailability of poorly soluble drugs.[17] In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix in its amorphous, higher-energy state.[18] This circumvents the crystal lattice energy barrier during dissolution, leading to a state of supersaturation in the GI tract, which provides a greater driving force for absorption.[19]

### Protocol 3.2.1: Preparation of a Vincofos ASD by Spray Drying

Objective: To produce a stable amorphous solid dispersion of **Vincofos** using a hydrophilic polymer to enhance its dissolution rate.

Materials:

- **Vincofos** API
- Polymer (e.g., HPMCAS, Kollidon® VA64, Soluplus®)
- Volatile organic solvent (e.g., acetone, methanol, or a mixture)
- Spray dryer (e.g., Büchi Mini Spray Dryer B-290)
- Dissolution testing apparatus (USP Apparatus II)
- DSC and XRPD for solid-state analysis

Procedure:

- **Polymer Selection:** Choose a polymer based on drug-polymer miscibility predictions (e.g., via melting point depression or solubility parameters) and its ability to maintain supersaturation.
- **Feed Solution Preparation:** Dissolve **Vincofos** and the selected polymer (e.g., at a 1:3 drug-to-polymer ratio) in a common volatile solvent to create a clear solution.

- Spray Drying Process:
  - Optimize spray drying parameters: inlet temperature, atomization gas flow rate, and feed pump rate. The goal is to ensure rapid solvent evaporation without causing thermal degradation of **Vincofos**.[\[20\]](#)
  - Spray the solution into the drying chamber. The rapid evaporation traps the drug in an amorphous state within the polymer matrix.[\[20\]](#)
  - Collect the resulting powder from the cyclone separator.
- Solid-State Characterization:
  - Analyze the spray-dried powder using XRPD. The absence of sharp peaks characteristic of crystalline **Vincofos** indicates successful amorphization.
  - Use DSC to confirm the absence of a melting endotherm for **Vincofos** and to identify a single glass transition temperature ( $T_g$ ), which suggests a homogenous, single-phase dispersion.
- In Vitro Dissolution Testing:
  - Perform dissolution testing in a relevant biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).
  - Compare the dissolution profile of the ASD to that of the crystalline **Vincofos**. The ASD should exhibit a much higher and faster drug release, achieving a state of supersaturation.

Table 1: Comparison of Oral Formulation Strategies for **Vincofos**

| Feature                     | Self-Emulsifying Drug Delivery Systems (SEDDS)                                             | Amorphous Solid Dispersions (ASDs)                                                                 |
|-----------------------------|--------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Mechanism                   | Presents drug in a pre-dissolved state; forms fine emulsion in GI tract.[12]               | Disperses drug in an amorphous, high-energy state within a polymer matrix.[18]                     |
| Bioavailability Enhancement | Improves solubility and can utilize lymphatic uptake to bypass first-pass metabolism. [14] | Creates supersaturation in the GI tract, increasing the concentration gradient for absorption.[19] |
| Drug Loading                | Limited by drug solubility in the lipid/surfactant mixture.                                | Can achieve higher drug loading, but is dependent on drug-polymer miscibility.[20]                 |
| Manufacturing Process       | Simple mixing of liquid components.                                                        | Requires specialized equipment like a spray dryer or hot-melt extruder.[17]                        |
| Potential Challenges        | Potential for drug precipitation upon dilution; chemical stability in lipid excipients.    | Physical instability (recrystallization) during storage; requires careful polymer selection.[18]   |
| Dosage Form                 | Typically liquid-filled soft or hard gelatin capsules.                                     | Powder that can be filled into capsules or compressed into tablets.                                |

## Injectable Formulation Strategies: Ensuring Stability and Safety

For injectable delivery, the goals are to solubilize **Vincofos** in a parenterally acceptable vehicle, ensure chemical stability for the product's shelf-life, and guarantee safety upon administration (e.g., low potential for precipitation or hemolysis).[21][22]

[Click to download full resolution via product page](#)

## Strategy A: Co-solvent Systems

Rationale: Using a blend of water-miscible organic solvents (co-solvents) is a common and effective way to solubilize nonpolar drugs for parenteral administration.[23] Solvents like ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) can dissolve **Vincofos** at the required concentration.[24] The formulation is often supplied as a concentrate that is diluted into an aqueous infusion fluid prior to administration.

### Protocol 4.1.1: Development of a Vincofos Co-solvent Concentrate

Objective: To identify a safe and stable co-solvent system that can dissolve **Vincofos** at a target concentration (e.g., 10 mg/mL).

Materials:

- **Vincofos** API
- Parenteral-grade co-solvents (Ethanol, Propylene Glycol, PEG 400)
- Antioxidant (e.g., Butylated Hydroxytoluene - BHT)
- Water for Injection (WFI)
- Glass vials and stoppers

Procedure:

- Co-solvent Screening: Prepare various binary and ternary mixtures of the co-solvents. Determine the saturation solubility of **Vincofos** in each blend to identify systems that meet the target concentration.
- Prototype Formulation:
  - Select the simplest co-solvent system that achieves the target solubility. For example, a 50:50 (v/v) mixture of ethanol and propylene glycol.

- Because **Vincofos** is susceptible to oxidation, add an antioxidant like BHT to the formulation.[24]
- Dissolve the BHT in the co-solvent blend, followed by the **Vincofos** API, with gentle mixing until a clear solution is formed.
- Stability Assessment:
  - Aseptically filter the solution through a 0.22 µm filter and fill it into sterile glass vials.
  - Place the vials on an accelerated stability study (e.g., 40°C/75% RH) for 3-6 months.
  - At each time point, analyze the samples for **Vincofos** assay, purity (related substances by HPLC), appearance, and pH.
- Dilution Study: Simulate clinical use by diluting the concentrate in common infusion fluids (e.g., 5% Dextrose, 0.9% Saline). Observe for at least 24 hours for any signs of drug precipitation. The diluted solution must remain clear and free of particles.

## Strategy B: Lyophilization (Freeze-Drying)

Rationale: Lyophilization is the gold standard for drugs that are unstable in solution.[25] The process involves freezing the aqueous formulation and then removing the ice by sublimation under a vacuum.[26] This results in a dry, stable powder ("cake") that can be easily reconstituted with a sterile diluent before injection, dramatically extending the product's shelf life.[27] This is the preferred approach if co-solvent systems fail to provide adequate long-term stability.

### Protocol 4.2.1: Development of a Lyophilized Vincofos Formulation

Objective: To develop a pharmaceutically elegant and stable lyophilized cake for **Vincofos** that reconstitutes rapidly.

Materials:

- **Vincofos** API

- Bulking agent (e.g., Mannitol)
- Cryoprotectant (e.g., Sucrose, Trehalose)
- Solubilizing agent if needed (e.g., a surfactant like Polysorbate 80)
- Buffer (e.g., citrate or acetate)
- Lyophilizer with a temperature-programmable shelf
- Differential Scanning Calorimeter (DSC) for thermal analysis

#### Procedure:

- Pre-Lyophilization Formulation:
  - Develop an aqueous-based solution. Since **Vincifos** has poor aqueous solubility, a solubilizing excipient may be required.
  - Add a bulking agent (e.g., mannitol) to provide structure to the lyophilized cake.[26]
  - Add a cryoprotectant (e.g., sucrose) to protect the drug from stresses during freezing.
- Thermal Characterization (DSC):
  - Freeze the liquid formulation in the DSC to determine its critical temperatures, such as the glass transition temperature of the maximally freeze-concentrated solute (Tg').
  - This is the most critical parameter: during primary drying, the product temperature must be kept below Tg' to prevent the cake from collapsing.[25]
- Lyophilization Cycle Development:
  - Freezing: Cool the shelves in a controlled manner (e.g., 1°C/min) to a final temperature of around -40°C. An annealing step (holding at a temperature just below freezing) may be added to promote larger ice crystal formation, which speeds up drying.

- Primary Drying (Sublimation): Apply a deep vacuum (e.g., 100 mTorr) and slowly raise the shelf temperature to just below  $T_g'$  (e.g.,  $-25^{\circ}\text{C}$ ). This removes the unbound water (ice).  
[25]
- Secondary Drying (Desorption): After all ice has sublimated, increase the shelf temperature (e.g., to  $25^{\circ}\text{C}$ ) and maintain the vacuum to remove residual bound water from the cake.
- Finished Product Characterization:
  - Visual Inspection: The final cake should be uniform, intact, and free of cracks.
  - Reconstitution Time: Measure the time it takes for the cake to fully dissolve in the specified diluent (e.g., WFI). It should be rapid (e.g.,  $< 60$  seconds).
  - Residual Moisture: Use Karl Fischer titration to measure the amount of water remaining in the cake. It should typically be below 1-2%.
  - Stability: Place the lyophilized vials on long-term stability studies and monitor for assay, purity, and reconstitution time.

## Conclusion

The successful development of **Vincofos** for clinical use is critically dependent on overcoming its significant formulation challenges. For oral delivery, both SEDDS and ASDs represent viable and powerful strategies to enhance bioavailability, with the final choice depending on factors like required dose, stability, and manufacturing scalability. For parenteral administration, a co-solvent concentrate offers the simplest path, but lyophilization provides a robust and superior alternative if long-term solution stability cannot be achieved. The protocols and strategies outlined in this guide provide a scientifically grounded framework for advancing **Vincofos** from a promising molecule to a viable therapeutic agent.

## References

- Thermo Fisher Scientific.
- Pharma Focus Asia.
- Creative Biolabs.
- IntuitionLabs. ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD.

- Coriolis Pharma.
- UPM Pharmaceuticals.
- IT Medical Team. Techniques used to Enhance Bioavailability of BCS Class II Drugs.
- Walsh Medical Media. Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- European Medicines Agency (EMA). ICH Q8 (R2) Pharmaceutical development - Scientific guideline.
- PubMed.
- Bioavailability enhancement techniques for BCS Class II and Class IV drugs.
- European Medicines Agency (EMA). ICH Guideline Q8 (R2) on Pharmaceutical Development Step 5.
- International Journal of Pharmaceutical Sciences Review and Research.
- TANZ JOURNAL. advanced approaches to improve solubility of bcs class ii drugs.
- PMC.
- Co-solvent: Significance and symbolism.
- PMC. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology.
- PMC.
- Pharmaffiliates. Analytical Method Development & Validation for Formulation Projects: Ensuring Accuracy, Stability & Compliance.
- Contract Pharma. Amorphous Solid Dispersions for Bioavailability Enhancement.
- FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS.
- Drug-Rich Phases Induced by Amorphous Solid Dispersion: Arbitrary or Intentional Goal in Oral Drug Delivery? - ETH Zurich Research Collection.
- Drug Formulation Development - ProJect Pharmaceuticals.
- Customized Lyophilization Cycle Development: A Str
- pharm-int.
- Lyophilization Process For Improving Drug Stability And Shelf Life.
- BDMAI.
- Lyo 101: Challenges & Solutions in Lyophiliz
- Google Patents. US8026276B2 - Parenteral CCI-779 formulations containing cosolvents, an antioxidant, and a surfactant.
- Walsh Medical Media. The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products.
- Considerations in Formulation Development of Injectable Solutions.

- Aurigene Pharmaceutical Services.
- World Pharma Today.
- Pharmaceutical Technology. Self-Emulsifying Drug Delivery Systems.
- Pharma Excipients. self-emulsifying drug delivery systems: a novel approach to deliver drugs.
- Journal of IMAB. SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS)

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. hilarispublisher.com](http://hilarispublisher.com) [hilarispublisher.com]
- [2. globalresearchonline.net](http://globalresearchonline.net) [globalresearchonline.net]
- [3. Complex Parenteral Formulation | Injectable Form | Cytotoxic](http://pharmacompass.com) [pharmacompass.com]
- [4. ema.europa.eu](http://ema.europa.eu) [ema.europa.eu]
- [5. pharmafocusasia.com](http://pharmafocusasia.com) [pharmafocusasia.com]
- [6. Preformulation Development Studies | Coriolis Pharma](http://coriolis-pharma.com) [coriolis-pharma.com]
- [7. upm-inc.com](http://upm-inc.com) [upm-inc.com]
- [8. creative-biolabs.com](http://creative-biolabs.com) [creative-biolabs.com]
- [9. tainstruments.com](http://tainstruments.com) [tainstruments.com]
- [10. pharmaffiliates.com](http://pharmaffiliates.com) [pharmaffiliates.com]
- [11. Formulation Strategies for Poorly Soluble Drugs](http://worldpharmatoday.com) [worldpharmatoday.com]
- [12. pharmtech.com](http://pharmtech.com) [pharmtech.com]
- [13. files01.core.ac.uk](http://files01.core.ac.uk) [files01.core.ac.uk]
- [14. journal-imab-bg.org](http://journal-imab-bg.org) [journal-imab-bg.org]
- [15. Formulation and processing of solid self-emulsifying drug delivery systems \(HME S-SEDDS\): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- [16. pharmaexcipients.com](http://pharmaexcipients.com) [pharmaexcipients.com]

- 17. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 18. [contractpharma.com](https://contractpharma.com) [[contractpharma.com](https://contractpharma.com)]
- 19. Research Collection | ETH Library [[research-collection.ethz.ch](https://research-collection.ethz.ch)]
- 20. FUNCTIONAL EXCIPIENTS - Improving the Water Solubility of Oral Drugs With Amorphous Solid Dispersions (ASDs) [[drug-dev.com](https://www.drug-dev.com)]
- 21. FORMULATION FORUM - Considerations in Formulation Development of Injectable Solutions [[drug-dev.com](https://www.drug-dev.com)]
- 22. Formulation Development for Injectables | Aurigene Pharmaceutical Services [[aurigeneservices.com](https://aurigeneservices.com)]
- 23. [wisdomlib.org](https://wisdomlib.org) [[wisdomlib.org](https://wisdomlib.org)]
- 24. US8026276B2 - Parenteral CCI-779 formulations containing cosolvents, an antioxidant, and a surfactant - Google Patents [[patents.google.com](https://patents.google.com)]
- 25. Lyophilization Process For Improving Drug Stability And Shelf Life [[piramalpharmasolutions.com](https://piramalpharmasolutions.com)]
- 26. [bdmai.org](https://bdmai.org) [[bdmai.org](https://bdmai.org)]
- 27. [pharm-int.com](https://pharm-int.com) [[pharm-int.com](https://pharm-int.com)]
- To cite this document: BenchChem. [Application Notes & Protocols: Formulation Strategies for Vincofos Delivery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096758#formulation-strategies-for-oral-vs-injectable-vincofos-delivery>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)